2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde

Enzyme Inhibition Antidiabetic Medicinal Chemistry

Researchers seeking a versatile benzofuran building block often encounter scaffolds lacking orthogonal reactivity, limiting modular diversification. 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde (CAS 186093-87-8) resolves this with two distinct handles: a para-aryl bromide for Suzuki coupling and a 5-carbaldehyde for reductive amination or Knoevenagel condensations. This dual functionality enables rapid construction of focused libraries targeting α-amylase inhibition (IC50 18-48 µM for the para-substituted class) and radical scavenging (DPPH IC50 16-32 µM). Sourced with batch-to-batch consistency, it ensures reproducible SAR outcomes and reliable supply for medicinal chemistry programs.

Molecular Formula C16H9BrO3
Molecular Weight 329.14 g/mol
CAS No. 186093-87-8
Cat. No. B063234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde
CAS186093-87-8
Molecular FormulaC16H9BrO3
Molecular Weight329.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Br
InChIInChI=1S/C16H9BrO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H
InChIKeyCXNIVXNXALFJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde: Multifunctional Benzofuran Building Block


2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde (CAS 186093-87-8) is a benzofuran derivative characterized by a para-bromobenzoyl substituent at the 2-position and a formyl group at the 5-position [1]. Its molecular formula is C16H9BrO3, with a molecular weight of 329.14 g/mol and a computed XLogP3 of 4.2 [1]. This compound belongs to a class of heterocycles that are widely employed as synthetic intermediates and scaffolds in medicinal chemistry, due to the versatile reactivity of both the aldehyde and the bromoaryl ketone moieties [1]. The presence of the electron-withdrawing para-bromo substituent on the benzoyl group confers distinct physicochemical properties compared to unsubstituted or ortho-/meta-substituted analogs, influencing both its reactivity and potential biological interactions [1].

Dual reactive handles: aldehyde and aryl bromide for sequential derivatization
Para-bromo substitution enables electronic tuning and SAR exploration
Benzofuran core scaffold for medicinal chemistry library synthesis

Why Generic Analogs Fail to Substitute 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde


The substitution of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde (CAS 186093-87-8) with a closely related analog (e.g., a benzofuran-2-carboxaldehyde derivative with a different substituent or substitution pattern) is generally not viable without a complete revalidation of the experimental system. The para-bromobenzoyl group is not a simple 'inert' addition; its electron-withdrawing nature and steric bulk directly impact the compound's reactivity, physicochemical profile, and biological target engagement. In-class studies demonstrate that even minor structural changes on the benzofuran core—particularly the nature and position of aryl substituents—lead to quantifiably different outcomes in enzyme inhibition, radical scavenging capacity, and antimicrobial potency [1][2]. Therefore, substituting this specific building block with a generic 'benzofuran' or 'benzofuran carbaldehyde' would compromise the intended synthetic outcome or lead to false structure-activity relationship (SAR) conclusions, as detailed in the quantitative evidence below.

Unsubstituted benzoyl analogs lack the electron-withdrawing para-bromo effect, which may alter reactivity and downstream SAR.
Ortho- or meta-substituted isomers may produce different biological target engagement, requiring revalidation.
Generic benzofuran carbaldehydes do not provide the aryl bromide handle; direct substitution may limit cross-coupling diversification.

Quantitative Differentiation Evidence for 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde


Para-Substitution Drives Superior α-Amylase Inhibition

While 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde itself was not the primary focus of the study, a direct SAR investigation on the core benzofuran-2-yl(phenyl)methanone scaffold demonstrated that compounds bearing a para-substituent on the phenyl ring exhibited markedly higher α-amylase inhibitory activity compared to their ortho- and meta-substituted counterparts [1]. This class-level inference establishes the para-bromo configuration of the target compound as a structurally preferred motif for this mechanism, a key differentiator when selecting a building block for medicinal chemistry campaigns targeting α-amylase.

α-Amylase Inhibition (Class-Level)
Class-level inference
Para-substituted class IC50 range 18.04–48.33 µM; ortho-/meta-substituted isomers show higher IC50 values
Reported para-substitution context supports inhibition optimization studies.
Data to verify for exact compound; class-level SAR.
Enzyme Inhibition Antidiabetic Medicinal Chemistry

Para-Substitution Enhances Radical Scavenging Capacity

In the same comprehensive study of 30 benzofuran-2-yl(phenyl)methanone derivatives, the SAR analysis for radical scavenging activity against DPPH and ABTS radicals confirmed a clear advantage for para-substituted compounds [1]. The IC50 ranges for this para-substituted subset were notably low, approaching the potency of the positive control, ascorbic acid. This class-level data provides strong, quantifiable evidence that the para-substitution pattern, as found in 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, is a critical determinant for antioxidant capacity, distinguishing it from other substitution isomers.

Radical Scavenging (Class-Level)
Class-level inference
DPPH IC50 16.04–32.33 µM; ABTS IC50 16.99–33.01 µM; ascorbic acid control DPPH IC50 15.08 µM
Para-substitution pattern may support radical scavenger design.
Potency comparable to ascorbic acid in tested set.
Antioxidant Radical Scavenging Medicinal Chemistry

Broad-Spectrum Antifungal Potency of the Benzofuran-2-Carboxaldehyde Core

A foundational study on the antifungal activity of benzofuran derivatives established that benzofuran-2-carboxaldehyde, the core aldehyde scaffold of the target compound, exhibits high in vitro activity against three pathogenic fungi (Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans), outperforming the standard antifungal agent undecylenic acid [1]. While the study predates the synthesis of the exact 4-bromobenzoyl derivative, it provides a critical, cross-study comparable baseline: the 2-carboxaldehyde benzofuran core is intrinsically active, and subsequent studies (see Evidence Items 1 & 2) demonstrate that para-substitution on the 2-phenyl ring significantly enhances potency. Therefore, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde represents a fusion of a potent antifungal core with an activity-enhancing para-substitution pattern.

Antifungal Activity (Core Scaffold)
Cross-study comparable
Core benzofuran-2-carboxaldehyde showed higher in vitro activity than undecylenic acid against T. mentagrophytes, M. gypseum, C. albicans
Core scaffold may support antifungal screening studies.
Historical study; target compound not directly tested.
Antifungal Antimicrobial Drug Development

Enhanced Lipophilicity for Improved CNS Penetration Potential

The computed XLogP3 value for 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde is 4.2 [1]. This is a quantifiable point of differentiation from a more generic benzofuran carbaldehyde (e.g., benzofuran-2-carboxaldehyde, estimated LogP ~1.5-2.5) or a less lipophilic analog. This moderate-to-high lipophilicity is a direct consequence of the brominated aromatic system. In drug discovery, an XLogP3 around 4-5 is often associated with optimal passive membrane permeability and the potential to cross the blood-brain barrier, making this compound a more suitable candidate for CNS-targeted or intracellular applications than its less lipophilic congeners.

Lipophilicity (XLogP3)
Supporting evidence
XLogP3 = 4.2 vs. estimated ~1.5–2.5 for benzofuran-2-carboxaldehyde
Higher lipophilicity may indicate improved membrane permeability for CNS-targeted designs.
Computed property; experimental validation recommended.
Physicochemical Properties Drug Design Lipophilicity

Aryl Bromide as a Versatile Cross-Coupling Handle

Unlike a simple unsubstituted benzofuran carbaldehyde, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde possesses an aryl bromide moiety that serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This allows for the facile and high-yielding introduction of a vast array of functional groups and molecular complexity at the para-position of the benzoyl ring [1]. This is a key structural advantage over an analog like 2-benzoyl-1-benzofuran-5-carbaldehyde, which lacks this versatile reactive center and would require a more complex, less direct synthetic route for equivalent derivatization.

Synthetic Versatility
Supporting evidence
Aryl bromide enables Pd-catalyzed cross-coupling; 5-carbaldehyde allows reductive amination, Grignard additions, Knoevenagel condensations
Dual handles support modular library synthesis.
Qualitative synthetic advantage vs. non-halogenated analogs.
Synthetic Chemistry Cross-Coupling Chemical Probe Synthesis

Research and Industrial Applications of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde


Lead Optimization for α-Amylase Inhibitors

This compound serves as an ideal core scaffold for designing novel α-amylase inhibitors. The para-bromobenzoyl substitution pattern is strongly correlated with enhanced in vitro inhibitory potency (IC50 range 18.04-48.33 µM for the para-substituted class) [1]. Research teams can leverage this scaffold to synthesize focused libraries of analogs via Suzuki coupling at the bromo position, aiming to further optimize potency and selectivity against α-amylase for potential Type 2 diabetes therapies.

Synthesis of Antioxidant and Neuroprotective Agents

The compound's structural features make it a prime candidate for developing new radical scavengers. Para-substituted benzofuran-2-yl(phenyl)methanones demonstrate superior DPPH (IC50 16.04-32.33 µM) and ABTS (IC50 16.99-33.01 µM) radical scavenging activity compared to other isomers [1]. Additionally, its computed lipophilicity (XLogP3 = 4.2) suggests good membrane permeability, which is advantageous for targeting intracellular oxidative stress pathways [2]. The aryl bromide handle further enables rapid analoging to improve potency and pharmacokinetic properties.

Derivatization of a Broad-Spectrum Antifungal Core

The core benzofuran-2-carboxaldehyde motif possesses validated, broad-spectrum in vitro antifungal activity against clinically relevant strains such as T. mentagrophytes, M. gypseum, and C. albicans [3]. By using 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde as a starting point, researchers can explore the impact of diverse para-substituents on antifungal potency, capitalizing on a scaffold with a proven track record of superior performance to standard agents like undecylenic acid [3].

Dual-Functional Building Block for Diversified Library Synthesis

This compound is a high-value intermediate for synthetic chemists due to its two orthogonal reactive sites: a para-aryl bromide suitable for palladium-catalyzed cross-coupling and a 5-carbaldehyde group for reductive amination, Grignard additions, or Knoevenagel condensations [1]. This dual functionality allows for the rapid, modular construction of complex, drug-like molecules. For chemical biology, it can be used to synthesize activity-based probes or affinity matrices by first linking the compound to a solid support or reporter tag via the aldehyde, and subsequently using the bromo handle to diversify the chemical space around the benzoyl group.

Application
Selection Property
Validation Focus
α-Amylase inhibitor lead optimization studies
Para-bromo benzofuran scaffold with class-level enzyme inhibition evidence
In vitro α-amylase inhibition assay
Radical scavenger and antioxidant research
Para-substituted benzofuran core with reported radical scavenging capacity
DPPH/ABTS radical scavenging assays
Antifungal scaffold derivatization for screening
Benzofuran-2-carboxaldehyde core with historical antifungal activity
In vitro antifungal susceptibility testing
Diversified chemical library synthesis
Orthogonal aldehyde and aryl bromide handles
Palladium-catalyzed cross-coupling and carbonyl chemistry

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